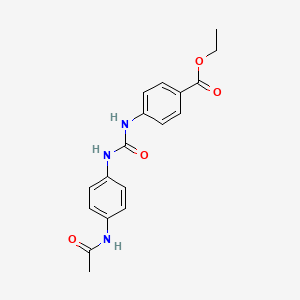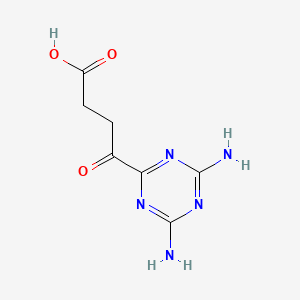
Ethyl 4-(3-(4-acetamidophenyl)ureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(3-(4-acetamidophenyl)ureido)benzoate is a synthetic organic compound with the molecular formula C18H19N3O4 and a molecular weight of 341.37 g/mol . This compound is characterized by the presence of an ethyl ester group, a urea linkage, and an acetamidophenyl moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(4-acetamidophenyl)ureido)benzoate typically involves a multi-step process:
Preparation of 4-acetamidophenyl isocyanate: This intermediate is synthesized by reacting 4-acetamidophenylamine with phosgene or a phosgene substitute under controlled conditions.
Formation of the urea linkage: The 4-acetamidophenyl isocyanate is then reacted with ethyl 4-aminobenzoate in an appropriate solvent, such as dich
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 4-[(4-acetamidophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-17(23)13-4-6-15(7-5-13)20-18(24)21-16-10-8-14(9-11-16)19-12(2)22/h4-11H,3H2,1-2H3,(H,19,22)(H2,20,21,24) |
InChI Key |
LNLREEVWWHQWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)

![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)

![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)


